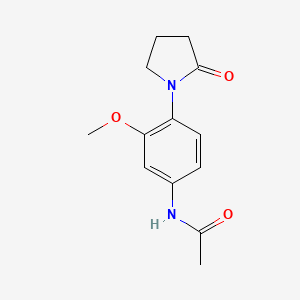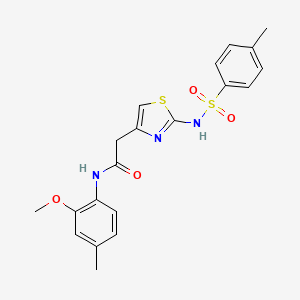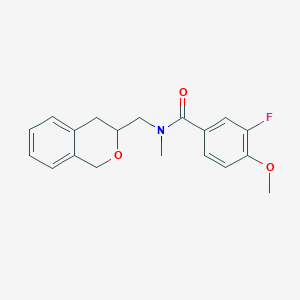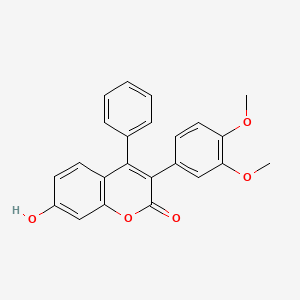
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is a compound that has been studied in the context of its potential role as a modulator of the sigma-1 receptor . The sigma-1 receptor is a protein in the central nervous system localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Synthesis Analysis
The synthesis of a similar compound, a fluorinated derivative of the sigma-1 receptor modulator E1R, has been described . The process involved the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is related to that of the sigma-1 receptor allosteric modulator E1R . E1R was synthesized on the basis of the piracetam pharmacophore . The structure-activity relationship data for compounds developed on the basis of this pharmacophore demonstrate many insignificant structural differences among the overwhelming majority of benzazepine derivatives acting as dopamine receptor D1 agonists or antagonists .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
科学的研究の応用
Organic Synthesis Methodologies
Galeazzi et al. (1996) described a convenient approach to synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III). This method serves as a useful tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid (R. Galeazzi, G. Mobbili, M. Orena, 1996).
Green Chemistry
Zhang Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting a novel Pd/C catalyst's high activity, selectivity, and stability. This process represents an advancement in producing azo disperse dyes, showcasing an eco-friendly alternative to traditional reduction methods (Zhang Qun-feng, 2008).
Crystal Structure Analysis
Missioui et al. (2022) conducted crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, providing insights into its molecular arrangement and intermolecular interactions. This study contributes to understanding the structural characteristics of acetamide derivatives, facilitating their application in material science and drug design (M. Missioui et al., 2022).
Bioactive Compound Development
Research by Virk et al. (2018) on synthesizing and evaluating the enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrates the potential of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide derivatives in medicinal chemistry. These compounds exhibit good activity against several enzymes, pointing toward their applicability in developing novel therapeutic agents (N. Virk et al., 2018).
作用機序
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the Sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as an allosteric modulator of the Sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s interaction with the Sigma-1 receptor affects the calcium signaling pathway . By modulating the IP3 receptor, it regulates the influx of Ca2+ ions from the ER to the mitochondria, which can influence various downstream effects related to neuronal function and survival .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
The modulation of the Sigma-1 receptor by N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to a variety of cellular effects. These include potential anti-seizure, antidepressant, and cognition-enhancing effects . The exact molecular and cellular effects would depend on the specific context of the receptor modulation and the downstream pathways affected.
Action Environment
The action, efficacy, and stability of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . .
将来の方向性
Research on this compound and similar ones is aimed at increasing the selectivity toward the sigma-1 receptor by the structural variation of the piracetam pharmacophore . The introduction of fluorine atoms, which have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability, has been a motivating factor for planning such studies .
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-11(12(8-10)18-2)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJGXFHAARVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
![[3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2438812.png)


![4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2438817.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)



![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)
![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)
